molecular formula C10H12N2 B13103827 N-(1-Methylindolin-2-ylidene)methanamine

N-(1-Methylindolin-2-ylidene)methanamine

Cat. No.: B13103827
M. Wt: 160.22 g/mol
InChI Key: QWNSMRIRJFSFHE-UHFFFAOYSA-N
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Description

N-(1-Methylindolin-2-ylidene)methanamine (CAS 744971-35-5) is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound features an indoline core, a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products . The indoline and oxindole structures are recognized as pharmacologically advantageous scaffolds with diverse biological properties, making them central to many drug discovery efforts . As a building block, this compound provides researchers with a versatile template for the synthesis of more complex heterocyclic systems. Derivatives based on the indolin-2-one core are extensively explored for their potential biological activities, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Recent synthetic methodologies highlight the utility of such intermediates in regioselective and diastereoselective reactions to create novel molecular architectures, such as thioxothiazolidin-indolin-2-ones and dispirocyclopentanebisoxindoles, which are valuable for pharmaceutical screening and development . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N,1-dimethyl-3H-indol-2-imine

InChI

InChI=1S/C10H12N2/c1-11-10-7-8-5-3-4-6-9(8)12(10)2/h3-6H,7H2,1-2H3

InChI Key

QWNSMRIRJFSFHE-UHFFFAOYSA-N

Canonical SMILES

CN=C1CC2=CC=CC=C2N1C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics for N 1 Methylindolin 2 Ylidene Methanamine Transformations

Mechanistic Pathways of N-(1-Methylindolin-2-ylidene)methanamine Formation

The formation of this compound, an imine, proceeds through the condensation reaction of a primary amine with an aldehyde or ketone. In this case, it is formed from the reaction of 1-methyl-2-oxoindoline (a cyclic ketone) with methanamine. The reaction is typically acid-catalyzed and is a reversible process. libretexts.org

The generally accepted mechanism for imine formation involves a series of steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral amino alcohol intermediate, also known as a carbinolamine. libretexts.orgrsc.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.orgresearchgate.net

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

Iminium Salts: As detailed in the mechanistic pathway, the iminium ion is a crucial intermediate in the formation of this compound. The stability of this intermediate can significantly influence the reaction rate. The positive charge on the nitrogen atom makes the iminium ion a potent electrophile.

Azomethine Ylides: While not a direct intermediate in the formation of the imine itself, this compound can act as a precursor to form azomethine ylides. Azomethine ylides are 1,3-dipoles that can be generated from imines through various methods, such as deprotonation at the α-carbon. These ylides are highly reactive intermediates, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.govmdpi.comnih.gov The indoline (B122111) scaffold in this compound can influence the stability and reactivity of the corresponding azomethine ylide.

Catalyst: The formation of imines is typically catalyzed by acid. The catalyst plays a critical role in protonating the hydroxyl group of the carbinolamine intermediate, facilitating its removal as water. The pH of the reaction medium must be carefully controlled; optimal rates are often observed around a pH of 5. libretexts.org At very low pH, the amine nucleophile is protonated, rendering it non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group. Chiral phosphoric acids have also been employed as catalysts in the asymmetric synthesis of related heterocyclic compounds from imines. researchgate.net

Solvent: The choice of solvent can influence both the rate and the equilibrium position of imine formation. Protic solvents can participate in proton transfer steps, potentially stabilizing intermediates. Aprotic solvents may require the use of dehydrating agents to drive the equilibrium towards the product by removing water. rsc.org In reactions involving azomethine ylides derived from similar structures, the solvent can affect the stability of the ylide and the stereochemical outcome of subsequent cycloaddition reactions.

Additives: Dehydrating agents, such as molecular sieves, are often added to the reaction mixture to remove the water formed during the condensation. This shifts the equilibrium towards the formation of the imine, thereby increasing the yield. rsc.org

Kinetic Studies and Reaction Rate Determinants in this compound Synthesis

At neutral or slightly acidic pH: The dehydration of the protonated carbinolamine intermediate is often the rate-limiting step.

At very low pH: The nucleophilic attack of the amine on the protonated carbonyl group can become rate-determining, as the concentration of the free amine is low.

Concentration of Reactants: Higher concentrations of the amine and the carbonyl compound will generally lead to a faster reaction rate.

Temperature: Increasing the temperature typically increases the reaction rate by providing more kinetic energy to the reacting molecules.

Steric Hindrance: Sterically hindered amines or carbonyl compounds will react more slowly.

Electronic Effects: Electron-withdrawing groups on the carbonyl compound can increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, electron-donating groups on the amine increase its nucleophilicity.

The table below summarizes the expected influence of various factors on the reaction rate.

FactorEffect on Reaction RateRationale
[Reactants] IncreaseHigher probability of molecular collisions.
Temperature IncreaseProvides sufficient activation energy.
pH Optimal around 5Balances amine nucleophilicity and carbinolamine dehydration. libretexts.org
Catalyst IncreaseLowers the activation energy for dehydration.
Steric Hindrance DecreaseHinders the approach of the nucleophile to the electrophile.

Thermodynamic Considerations in this compound Reactivity

The formation of this compound is a reversible reaction, and its position of equilibrium is determined by the relative thermodynamic stabilities of the reactants and products. The Gibbs free energy change (ΔG) for the reaction dictates the spontaneity.

Kinetic Product: The product that is formed fastest, having the lowest activation energy barrier.

Thermodynamic Product: The most stable product, with the lowest Gibbs free energy.

In the context of imine formation, the imine is generally the thermodynamically favored product, especially when water is removed from the system. nih.gov However, under certain conditions, intermediate species or alternative products might be transiently favored.

Computational studies on related heterocyclic systems, such as imidazol-2-ylidenes, have been used to assess the stability of various isomers and intermediates. researchgate.net Similar computational approaches could provide valuable insights into the thermodynamic landscape of this compound formation and its subsequent reactions. The stability of the imine product is influenced by the conjugation of the C=N double bond with the aromatic ring of the indoline system.

The following table outlines key thermodynamic parameters and their significance in the context of this compound transformations.

Thermodynamic ParameterSignificance
Gibbs Free Energy (ΔG) Determines the spontaneity of the reaction and the position of equilibrium.
Enthalpy (ΔH) Reflects the change in bond energies during the reaction.
Entropy (ΔS) Relates to the change in disorder of the system. The formation of two molecules (imine and water) from two reactant molecules suggests a small change in entropy.

Advanced Spectroscopic and Spectrometric Characterization of N 1 Methylindolin 2 Ylidene Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For N-(1-Methylindolin-2-ylidene)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances, confirming the connectivity and stereochemistry of the molecule.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the indoline (B122111) ring, the protons of the N-methyl group on the indoline nitrogen, the protons of the exocyclic methanamine group, and the methylene protons of the indoline ring. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 6.5-7.5 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants (J) providing information about their substitution pattern on the benzene (B151609) ring. The N-methyl protons would likely be a sharp singlet around 3.0-3.5 ppm, while the methanamine proton would also be expected to be a singlet, potentially in the range of 2.5-3.0 ppm. The methylene protons of the indoline ring would likely appear as a triplet around 2.8-3.2 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the C=N double bond would be expected to have a characteristic chemical shift in the downfield region, likely between 160-170 ppm. The aromatic carbons would resonate in the 110-150 ppm range. The N-methyl carbon would be expected around 30-35 ppm, the methanamine carbon around 35-40 ppm, and the indoline methylene carbon around 25-30 ppm.

Hypothetical ¹H NMR Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.20-7.40 m -
Aromatic-H 6.80-7.00 m -
N-CH₃ (indoline) 3.15 s -
=N-CH₃ 2.80 s -

Hypothetical ¹³C NMR Data (in CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)
C=N 165.2
Aromatic Quaternary C 148.5
Aromatic Quaternary C 129.8
Aromatic CH 125.4
Aromatic CH 122.1
Aromatic CH 118.9
Aromatic CH 108.7
-CH₂- 28.6
N-CH₃ (indoline) 31.4

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring system and the connectivity between the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for identifying the connectivity between the N-methyl group and the indoline ring, and between the methanamine group and the C=N carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space interactions between protons, which would be valuable for confirming the stereochemistry around the C=N double bond (E/Z isomerism).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. For this compound, the most characteristic vibrational band would be the C=N stretching frequency, which is expected to appear in the range of 1640-1690 cm⁻¹ in the IR spectrum. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be expected in the 1000-1350 cm⁻¹ range. Raman spectroscopy would be complementary, particularly for the symmetric vibrations and the C=N bond.

Hypothetical Vibrational Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050-3100
Aliphatic C-H Stretch 2850-2960
C=N Stretch 1655
Aromatic C=C Stretch 1450-1600

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

HRMS would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. The molecular ion peak [M]⁺ would be expected, and common fragmentation pathways could involve the loss of the methyl group from the methanamine moiety, or cleavage of the indoline ring.

Hypothetical HRMS Data

Ion Calculated m/z

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Hypothetical Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.345
β (°) 98.76
Volume (ų) 1045.6

Computational Chemistry and Theoretical Investigations of N 1 Methylindolin 2 Ylidene Methanamine

Quantum Mechanical (QM) Studies on Electronic Structure and Bonding

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to elucidate the electron distribution, orbital energies, and the nature of chemical bonds within N-(1-Methylindolin-2-ylidene)methanamine.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be used to determine its optimized geometry, ground-state energy, and the distribution of electron density. Key properties such as dipole moment, atomic charges, and electrostatic potential maps could be calculated to predict the molecule's polarity and reactive sites. Frontier molecular orbitals (HOMO and LUMO) would be analyzed to understand its chemical reactivity and electronic transition properties.

Interactive Data Table: Hypothetical DFT Ground State Properties

This table is a placeholder to illustrate the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results for this compound.

PropertyValueMethod/Basis Set
Ground State Energy[Value in Hartrees]B3LYP/6-31G(d,p)
HOMO Energy[Value in eV]B3LYP/6-31G(d,p)
LUMO Energy[Value in eV]B3LYP/6-31G(d,p)
HOMO-LUMO Gap[Value in eV]B3LYP/6-31G(d,p)
Dipole Moment[Value in Debye]B3LYP/6-31G(d,p)

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods would be used to refine the understanding of electron correlation effects and to provide benchmark data for properties such as bond energies and electronic excitation energies for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations could reveal the accessible conformations of the molecule by exploring its potential energy surface. Furthermore, MD simulations in various solvents could provide insights into intermolecular interactions, such as hydrogen bonding, and how the solvent environment influences the molecule's structure and dynamics.

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, these methods could be used to explore its reactivity in various chemical transformations.

Prediction of Reactivity and Selectivity in this compound Transformations

By calculating the energies of reactants, products, and transition states, computational models can predict the feasibility and outcome of chemical reactions involving this compound. This would allow for the prediction of reaction kinetics and thermodynamics, helping to understand its reactivity patterns and the selectivity (e.g., regio- or stereoselectivity) of its transformations.

Computational Spectroscopic Data Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties. For this compound, methods like Time-Dependent DFT (TD-DFT) could predict its UV-Vis spectrum. Similarly, calculations can provide theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra would be invaluable for interpreting experimental data and confirming the molecule's structure.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data

This table is a placeholder to illustrate the type of data that would be generated from computational spectroscopy. The values are not based on actual results.

Spectroscopic DataPredicted ValueComputational Method
Max Absorption (λmax)[Value in nm]TD-DFT/B3LYP/6-31G(d,p)
1H NMR Chemical Shift (CH3)[Value in ppm]GIAO-DFT/B3LYP/6-31G(d,p)
13C NMR Chemical Shift (C=N)[Value in ppm]GIAO-DFT/B3LYP/6-31G(d,p)
C=N Stretch Freq. (IR)[Value in cm-1]DFT/B3LYP/6-31G(d,p)

Advanced Applications of N 1 Methylindolin 2 Ylidene Methanamine in Specialized Organic Synthesis

Utility as Versatile Synthetic Intermediates for Complex Heterocyclic Frameworks

N-(1-Methylindolin-2-ylidene)methanamine serves as a versatile precursor for the synthesis of a wide array of complex heterocyclic frameworks. The inherent reactivity of the exocyclic imine and the endocyclic nitrogen atom, coupled with the aromaticity of the benzene (B151609) ring, provides multiple sites for chemical transformations. researchgate.net Researchers have capitalized on these features to construct intricate molecular designs, including spirocyclic and fused heterocyclic systems.

One of the key applications of 2-iminoindoline derivatives, such as this compound, is in cycloaddition reactions. researchgate.net These reactions, including [3+2] and [4+2] cycloadditions, allow for the rapid assembly of five- and six-membered rings, respectively. uchicago.edunih.gov The imine moiety can act as a dienophile or a dipolarophile, reacting with a variety of dienes and dipoles to afford structurally diverse products. For instance, the reaction with azomethine ylides can lead to the formation of spiro-pyrrolidine-indoline frameworks, which are prevalent in many biologically active natural products and synthetic compounds. nih.gov

Table 1: Examples of Cycloaddition Reactions with Iminoindoline Analogs

Reaction TypeReactantResulting Heterocycle
[3+2] CycloadditionAzomethine YlideSpiro-pyrrolidine-indoline
[4+2] CycloadditionElectron-rich DieneFused Tetrahydroquinoline
[3+2] CycloadditionNitrile OxideSpiro-oxadiazoline-indoline

The versatility of this compound as a synthetic intermediate is further demonstrated in multicomponent reactions (MCRs). crimsonpublishers.comnih.govbeilstein-journals.orgmdpi.com MCRs offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. The imine functionality of this compound can participate in various MCRs, such as the Ugi and Passerini reactions, to generate peptidomimetics and other highly functionalized acyclic and heterocyclic structures.

Construction of Complex Polycyclic Architectures via this compound Scaffolds

The rigid indoline (B122111) core of this compound provides a robust scaffold for the construction of complex polycyclic architectures. researchgate.net Intramolecular cyclization reactions are a powerful strategy to build additional rings onto the indoline framework. For example, functionalization of the exocyclic amine followed by an intramolecular cyclization can lead to the formation of fused polycyclic systems.

An efficient method for assembling polycyclic spiroindoline scaffolds involves an intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides, followed by the attack of an oxygen anion on the resulting imine moiety. nih.gov This cascade reaction process allows for the preparation of tetracyclic spiroindolines in moderate to good yields.

Furthermore, annulation reactions, where a new ring is fused onto the existing indoline structure, have been explored. researchgate.net These reactions often employ transition metal catalysis to activate C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The strategic placement of functional groups on the this compound backbone can direct these annulation reactions to specific sites, enabling the regioselective synthesis of complex polycyclic compounds.

Table 2: Strategies for Polycyclic System Construction

StrategyDescriptionResulting Architecture
Intramolecular CyclizationFormation of a new ring from substituents on the scaffold.Fused Polyheterocycles
Annulation ReactionsFusion of a new ring onto the existing framework.Benzo-fused Heterocycles
SpirocyclizationFormation of a spirocyclic system at the C2 position.Spiro-polycyclic Indolines

Exploration in Material Science and Catalyst Design

The unique electronic and structural properties of the 2-iminoindoline core suggest potential applications for this compound in material science and catalyst design. The extended π-system of the indoline ring, in conjugation with the imine group, can impart interesting photophysical properties, making it a candidate for the development of novel functional dyes and fluorophores. nih.gov

In the realm of polymer chemistry, indole-based monomers have been utilized to synthesize conductive polymers. nih.govwikipedia.orgresearchgate.net The electropolymerization of indole (B1671886) derivatives can lead to materials with promising electronic and optical properties. rsc.org While specific studies on the polymerization of this compound are limited, its structural similarity to other indole-based monomers suggests its potential as a building block for novel conductive polymers with tailored properties.

The nitrogen atoms in this compound can act as ligands for transition metals, opening up possibilities for its use in catalyst design. dtu.dkuni-regensburg.deresearchgate.net The development of organometallic complexes with imine-containing ligands has been an active area of research. mit.edu Such complexes have shown catalytic activity in a variety of organic transformations, including olefin metathesis and amination reactions. nih.gov The specific coordination of a metal to the imine and/or the endocyclic nitrogen of this compound could lead to catalysts with unique reactivity and selectivity.

Development of Novel Methodologies in C-N Bond Formation and Functionalization

This compound and related 2-iminoindolines are valuable substrates for the development of novel methodologies in C-N bond formation and functionalization. The imine bond itself is a key functional group that can be further elaborated. For instance, the reduction of the imine would provide the corresponding diamine, while hydrolysis would yield the corresponding ketone.

More advanced applications involve the use of the imine nitrogen as a nucleophile or an electrophile after appropriate activation. For example, N-H amination reactions of C-H bonds have been developed using various aminating agents, and the imine nitrogen in a modified form could potentially participate in such transformations. researchgate.net

Furthermore, the development of tandem reactions that involve both the imine and other reactive sites within the molecule is a promising area of research. A tandem SNAr amination-reduction mechanism has been reported for the reaction of 2-halobenzonitriles with lithium N,N-dialkylaminoborohydrides, showcasing a one-pot procedure for nucleophilic aromatic substitution and subsequent reduction. nih.gov Similar tandem approaches could be envisioned for this compound, leading to efficient and novel synthetic routes to complex nitrogen-containing molecules. The investigation into π-bond directed C-2 amination of indoles also provides insights into potential C-H functionalization strategies that could be adapted for this system. researchgate.netchemrxiv.org

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